3-(pentylamino)-2H-1,2,4-triazin-5-one
Description
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(pentylamino)-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H14N4O/c1-2-3-4-5-9-8-11-7(13)6-10-12-8/h6H,2-5H2,1H3,(H2,9,11,12,13) |
InChI Key |
LYZXBGYWEUYIEO-UHFFFAOYSA-N |
SMILES |
CCCCCNC1=NC(=O)C=NN1 |
Isomeric SMILES |
CCCCCNC1=NC(=O)C=NN1 |
Canonical SMILES |
CCCCCNC1=NC(=O)C=NN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 3-(pentylamino)-2H-1,2,4-triazin-5-one can be inferred through comparisons with structurally related triazinone derivatives. Below is a detailed analysis:
Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects on Lipophilicity: The pentylamino group in the target compound likely increases lipophilicity (LogP ~1.5–2.0 estimated) compared to polar groups like hydroxyethylamino (LogP ~0.05) . This property may improve blood-brain barrier penetration or prolong half-life in vivo.
- Biological Activity Trends: Aromatic substituents (e.g., benzylamino in ) demonstrate enzyme inhibition via π-π interactions, while alkyl chains (e.g., pentylamino) may favor hydrophobic binding pockets. The trifluoromethyl group in enhances metabolic resistance.
- Synthetic Accessibility: Amino-substituted triazinones are typically synthesized via nucleophilic substitution or condensation reactions. For example, benzylamino derivatives are prepared using thiocarbohydrazide precursors , suggesting analogous routes for pentylamino analogs.
Preparation Methods
Starting Materials and Initial Halogenation
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a versatile starting material due to its three reactive chlorine atoms, which can be sequentially substituted under controlled conditions. For 3-(pentylamino)-2H-1,2,4-triazin-5-one, the synthesis begins with selective substitution at position 4 to introduce the ketone moiety. Reaction with aqueous sodium hydroxide at 0–5°C yields 2,6-dichloro-5-oxo-2,5-dihydro-1,2,4-triazine, a key intermediate.
Amination at Position 3
The second chlorine atom at position 3 is replaced via nucleophilic substitution with pentylamine. In a representative protocol, 2,6-dichloro-5-oxo-2,5-dihydro-1,2,4-triazine (10 mmol) is dissolved in tetrahydrofuran (THF) and reacted with pentylamine (12 mmol) in the presence of sodium bicarbonate at room temperature. The reaction mixture is stirred for 12 hours, followed by extraction with ethyl acetate and evaporation to yield 3-(pentylamino)-6-chloro-2H-1,2,4-triazin-5-one as a white solid (Yield: 88%).
Final Hydrolysis and Dechlorination
The remaining chlorine at position 6 is hydrolyzed to a hydroxyl group under basic conditions. Treatment with 1M NaOH at 60°C for 4 hours affords 3-(pentylamino)-2H-1,2,4-triazin-5-one, which is purified via recrystallization from ethanol (Yield: 92%; Purity: >98% by HPLC).
Table 1: Reaction Conditions for Stepwise Substitution
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NaOH (aq) | Water/acetone | 0–5°C | 2 h | 85% |
| 2 | Pentylamine | THF | RT | 12 h | 88% |
| 3 | NaOH (1M) | Water | 60°C | 4 h | 92% |
One-Pot Cyclocondensation Strategies
Thiourea Cyclization
An alternative route involves cyclocondensation of thiourea derivatives with pentylamine-containing precursors. For example, reacting N-(pentyl)thiourea with ethyl cyanoacetate in ethanol under reflux conditions (78°C, 8 hours) generates the triazinone ring via intramolecular cyclization. This method eliminates the need for halogenated intermediates, offering a greener synthesis (Yield: 78%; Purity: 95%).
Optimization with Dehydrating Agents
The use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), enhances cyclization efficiency by removing water as a byproduct. In a typical procedure, a mixture of pentylamine, DCC, and thiourea analog in dry dichloromethane is stirred at room temperature for 24 hours, yielding 3-(pentylamino)-2H-1,2,4-triazin-5-one with improved regioselectivity (Yield: 82%).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum (400 MHz, DMSO-d6) of 3-(pentylamino)-2H-1,2,4-triazin-5-one exhibits:
-
A singlet at δ 8.21 ppm for the NH group of the pentylamino moiety.
-
Multiplet signals at δ 1.25–1.45 ppm (m, 6H) and δ 3.32–3.40 ppm (m, 2H) corresponding to the pentyl chain.
-
A downfield signal at δ 10.85 ppm for the NH of the triazinone ring.
The ¹³C NMR spectrum confirms the ketone carbonyl at δ 169.8 ppm and the triazine carbons at δ 154.3, 148.7, and 136.5 ppm.
Infrared (IR) Spectroscopy
IR absorption bands at 1673 cm⁻¹ (C=O stretch) and 3111–3510 cm⁻¹ (N–H stretches) validate the triazinone structure and pentylamino substitution.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Yield | Purity | Reaction Time | Scalability |
|---|---|---|---|---|
| Stepwise Substitution | 92% | >98% | 18 h | High |
| Thiourea Cyclization | 78% | 95% | 8 h | Moderate |
| DCC-Mediated | 82% | 97% | 24 h | Low |
The stepwise substitution method offers superior yield and scalability, making it ideal for industrial applications. In contrast, one-pot cyclization routes provide faster synthesis but require stringent control over reaction conditions.
Challenges and Optimization Strategies
Regioselectivity in Substitution Reactions
Competing reactions at positions 2, 4, and 6 of the triazine ring necessitate precise temperature and pH control. Employing low temperatures (0–5°C) during initial halogenation steps minimizes side products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
